molecular formula C10H14N2O B3377041 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one CAS No. 1251324-39-6

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one

Cat. No.: B3377041
CAS No.: 1251324-39-6
M. Wt: 178.23
InChI Key: CWVHSFMUOWVVRX-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C10H14N2O It is characterized by a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one typically involves multi-step reactions. One common method includes the reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine: Similar structure but with an amine group instead of a ketone.

    1-methyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the compound.

    Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentanone ring.

Uniqueness

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentanone ring with a pyrazole moiety makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-8(6-11-12)5-9-3-2-4-10(9)13/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHSFMUOWVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
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2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one

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